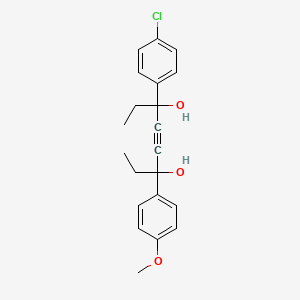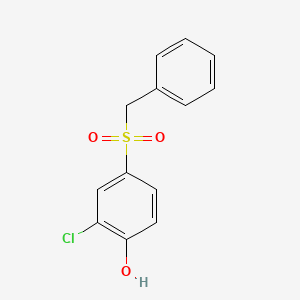![molecular formula C12H18SeSi B14335922 Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane CAS No. 109057-45-6](/img/structure/B14335922.png)
Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane is an organosilicon compound with the molecular formula C12H18SeSi This compound is characterized by the presence of a trimethylsilyl group attached to a prop-2-en-1-yl chain, which is further bonded to a phenylselanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane typically involves the reaction of trimethylsilyl chloride with a suitable precursor containing the phenylselanyl and prop-2-en-1-yl groups. One common method involves the use of a Grignard reagent, where phenylselanyl magnesium bromide reacts with trimethylsilyl chloride under anhydrous conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or organometallic reagents (e.g., Grignard reagents) are used under anhydrous conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane has several applications in scientific research:
Biology: Investigated for its potential as a selenium-containing compound with antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to the biological activity of selenium compounds.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane involves its ability to undergo various chemical transformations. The phenylselanyl group can participate in redox reactions, while the trimethylsilyl group can be involved in nucleophilic substitution reactions. These properties make the compound versatile in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(prop-1-en-1-yl)silane: Similar structure but lacks the phenylselanyl group.
Trimethylsilane: Contains a trimethylsilyl group but lacks the prop-2-en-1-yl and phenylselanyl groups.
Uniqueness
Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane is unique due to the presence of both silyl and selenyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for research in various scientific fields.
Eigenschaften
CAS-Nummer |
109057-45-6 |
|---|---|
Molekularformel |
C12H18SeSi |
Molekulargewicht |
269.33 g/mol |
IUPAC-Name |
trimethyl(1-phenylselanylprop-2-enyl)silane |
InChI |
InChI=1S/C12H18SeSi/c1-5-12(14(2,3)4)13-11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
InChI-Schlüssel |
HTSBIYAIWUAJRK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C(C=C)[Se]C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
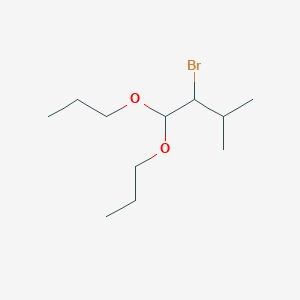
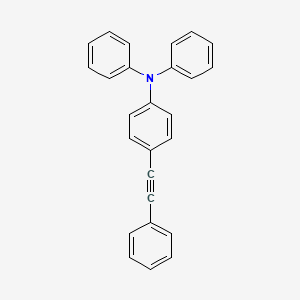
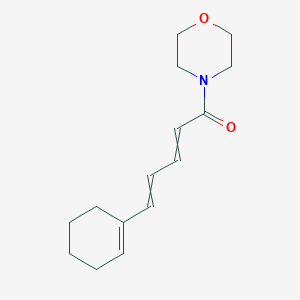
![3-[2-(tert-Butylamino)-1-hydroxyethyl]-5-fluorobenzonitrile](/img/structure/B14335871.png)

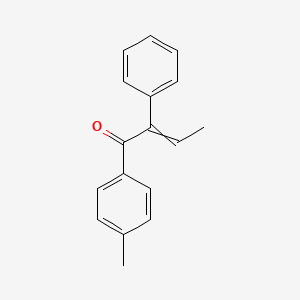
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)

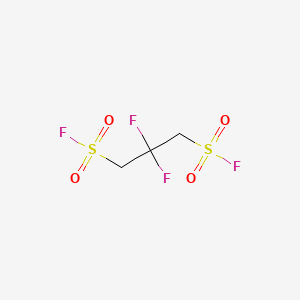

![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
